Cas no 2322859-05-0 (tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate)

tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Morpholinecarboxylic acid, 3-(3-bromophenyl)-, 1,1-dimethylethyl ester
- tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate
-
- MDL: MFCD31634514
- Inchi: 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-10-13(17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3
- InChI Key: BXTNNQNVRSWHGZ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCOCC1C1=CC=CC(Br)=C1
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300904-2.5g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1063-250MG |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95% | 250MG |
¥ 1,980.00 | 2023-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1063-100MG |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95% | 100MG |
¥ 1,240.00 | 2023-02-28 | |
Enamine | EN300-300904-0.25g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1063-5G |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95% | 5g |
¥ 14,850.00 | 2023-02-28 | |
Enamine | EN300-300904-0.05g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-300904-0.1g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-300904-5.0g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1063-1G |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95% | 1g |
¥ 4,950.00 | 2023-02-28 | |
Enamine | EN300-300904-0.5g |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
2322859-05-0 | 95.0% | 0.5g |
$877.0 | 2025-03-19 |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate Related Literature
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
3. Back matter
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate
Research Brief on tert-Butyl 3-(3-Bromophenyl)morpholine-4-carboxylate (CAS: 2322859-05-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate (CAS: 2322859-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine core and bromophenyl substituent, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The presence of the bromine atom at the meta position of the phenyl ring offers a strategic handle for further functionalization via cross-coupling reactions, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate as a precursor for the synthesis of novel PI3K inhibitors. The study demonstrated that the bromophenyl moiety could be efficiently converted into boronic esters, enabling Suzuki-Miyaura couplings to introduce diverse pharmacophores. The resulting compounds exhibited promising activity against cancer cell lines, with IC50 values in the nanomolar range. This work underscores the compound's utility in the design of targeted therapies for oncology applications.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology paper, where it was employed in the development of allosteric modulators for G-protein-coupled receptors (GPCRs). The morpholine carboxylate framework was found to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The bromine atom facilitated late-stage diversification, allowing for the rapid generation of a library of analogs with varying binding affinities. These findings highlight the compound's potential in addressing challenges associated with GPCR-targeted drug discovery.
Recent advancements in synthetic methodology have further expanded the utility of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate. A 2023 Organic Letters publication detailed a photoredox-catalyzed C-H functionalization protocol that enables direct modification of the morpholine ring, bypassing the need for pre-functionalized intermediates. This approach significantly streamlines the synthesis of complex derivatives, opening new avenues for structure-activity relationship studies. The compatibility of this transformation with the bromophenyl substituent was particularly noteworthy, as it preserves this valuable synthetic handle for subsequent modifications.
From a safety and handling perspective, recent material safety data sheets (MSDS) indicate that tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate requires standard precautions for brominated compounds, including the use of personal protective equipment and adequate ventilation. Stability studies suggest that the compound remains stable under inert atmosphere at room temperature for extended periods, making it suitable for long-term storage in research settings. These practical considerations are important for researchers incorporating this building block into their synthetic workflows.
Looking forward, the unique structural features of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate position it as a key player in several emerging areas of pharmaceutical research. Its potential applications in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development are currently under investigation by multiple research groups. The compound's dual functionality - serving as both a synthetic intermediate and a potential pharmacophore - makes it particularly valuable in the current drug discovery landscape, where molecular complexity and synthetic efficiency are paramount considerations.
2322859-05-0 (tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate) Related Products
- 148905-79-7(Benzo[f]quinolin-3(2H)-one, 8-chloro-1,4,4a,5,6,10b-hexahydro-4-methyl-, (4aS,10bS)-)
- 1806991-60-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 396722-32-0(N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4,5-triethoxybenzamide)
- 2228623-99-0(2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene)
- 2137570-56-8(methyl 2-(2-cyclopropyl-2-oxoethyl)-4,4-dimethyl-3-oxopentanoate)
- 2171882-08-7(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-methylpentanoic acid)
- 610289-35-5(1,4-Dimethyl-3-phenyl-1h-pyrazol-5-ol)
- 1266871-33-3(2-(4-chloro-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 1156626-78-6(4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride)
- 24815-46-1(Ethanethione,2-phenyl-1-(1-piperidinyl)-)




